Sophoraflavanone B
Overview
Description
Sophoraflavanone B (SPF-B) is a prenylated flavonoid that can be isolated from the roots of Desmodium caudatum. It has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen responsible for various hospital- and community-acquired infections .
Synthesis Analysis
While the provided papers do not detail the synthesis of Sophoraflavanone B, they do mention its isolation from natural sources such as the roots of Desmodium caudatum and Sophora flavescens. The efficient production and capture of related compounds, such as sophoraflavanone G, have been achieved by adding cork tissue to cell suspension cultures of Sophora flavescens, which suggests a potential method for the production of Sophoraflavanone B .
Molecular Structure Analysis
Sophoraflavanone B is a flavanone with a prenyl group, which is a common feature in the structure of flavonoids isolated from the genus Sophora. The presence of this prenyl group is thought to enhance the compound's biological activity. The molecular structure of Sophoraflavanone B is closely related to other flavonoids isolated from Sophora species, such as sophoflavanones A and B, which feature an unusual pyran ring .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving Sophoraflavanone B. However, the flavonoid's activity against MRSA suggests that it interacts with bacterial cell components, such as peptidoglycan, which is supported by the observation of direct binding of SPF-B with peptidoglycan derived from S. aureus .
Physical and Chemical Properties Analysis
Sophoraflavanone B's physical and chemical properties, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its minimum inhibitory concentration (MIC) against MRSA has been determined to be in the range of 15.6-31.25 µg/mL, indicating its potent antimicrobial activity . The compound's ability to bind directly to bacterial peptidoglycan suggests that it possesses a certain degree of lipophilicity, which may facilitate its interaction with the bacterial cell membrane .
Scientific Research Applications
Antimicrobial Activity
Sophoraflavanone B (SPF-B), derived from Desmodium caudatum, has been identified for its potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research shows that SPF-B exhibits minimum inhibitory concentrations (MICs) ranging from 15.6 to 31.25 µg/mL against MRSA. Its mechanism of action involves the disruption of bacterial cell walls and membranes, making it a potential candidate for developing new antibacterial drugs with low resistance profiles. This was supported by studies using transmission electron microscopy to observe morphological changes in MRSA strains treated with SPF-B, indicating its effectiveness in combating multidrug-resistant pathogens (Mun et al., 2014).
Combination Therapy Against MRSA
Sophoraflavanone B has also been studied for its synergistic effects when combined with various antibiotics against MRSA. The combination of SPF-B with β-lactam antibiotics (ampicillin and oxacillin), aminoglycosides (gentamicin), and quinolones (ciprofloxacin and norfloxacin) demonstrated significant reduction in bacterial growth. This indicates that SPF-B could enhance the effectiveness of these antibiotics, potentially leading to more effective treatment strategies against MRSA infections (S. Mun et al., 2013).
Anti-Inflammatory Properties
Sophoraflavanone B has been identified as a powerful agent in reducing inflammation. In studies involving cell models, SPF-B was shown to inhibit the production of pro-inflammatory cytokines and mediate anti-inflammatory effects through various signaling pathways. These findings suggest potential applications of SPF-B in treating inflammatory diseases (Guo et al., 2016).
Anti-Cancer Activity
There is evidence suggesting that Sophoraflavanone B might have anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines, including human oral epidermoid carcinoma cells. This is achieved through mechanisms such as DNA fragmentation, caspase activation, and disruption of mitochondrial function, indicating its potential as an anti-cancer agent (Jeong‐Dan Cha et al., 2007).
General Biological Activities
Sophoraflavanone B belongs to a class of compounds known as prenylated flavonoids, which are noted for their enhanced biological activity due to increased lipophilicity. These compounds, including SPF-B, have shown a range of biological activities such as cytotoxicity, antibacterial, anti-inflammatory, and potential estrogenic activities. Their unique structural features contribute to these diverse biological effects (Boozari et al., 2019).
Future Directions
Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333502 | |
Record name | 8-Isopentenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraflavanone B | |
CAS RN |
68682-02-0 | |
Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isopentenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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